molecular formula C14H20O10 B015699 2,3,4,6-tetra-O-acetyl-D-galactopyranose CAS No. 47339-09-3

2,3,4,6-tetra-O-acetyl-D-galactopyranose

Cat. No.: B015699
CAS No.: 47339-09-3
M. Wt: 348.3 g/mol
InChI Key: IEOLRPPTIGNUNP-RRYROLNDSA-N
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Description

2,3,4,6-Tetra-O-acetyl-D-galactopyranose is a derivative of D-galactose, a monosaccharide that plays a crucial role in various biological processes. This compound is characterized by the acetylation of the hydroxyl groups at positions 2, 3, 4, and 6 of the D-galactopyranose molecule, resulting in a molecule with the formula C14H20O10. It is commonly used in organic synthesis and glycobiology research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetra-O-acetyl-D-galactopyranose can be synthesized through the acetylation of D-galactose. The process typically involves the reaction of D-galactose with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-D-galactopyranose undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-galactose.

    Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

    Hydrolysis: D-galactose is the primary product.

    Substitution: The products depend on the nucleophile used, resulting in various substituted galactopyranose derivatives.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,3,4,6-Tetra-O-acetyl-D-galactopyranose can be compared with other acetylated sugars such as:

These comparisons highlight the unique properties of this compound, particularly its selective acetylation pattern, which makes it valuable for specific synthetic and research applications.

Properties

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-RRYROLNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453632
Record name 2,3,4,6-tetra-O-acetyl-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47339-09-3
Record name 2,3,4,6-tetra-O-acetyl-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-tetra-O-acetyl-D-galactopyranose
Reactant of Route 2
2,3,4,6-tetra-O-acetyl-D-galactopyranose
Reactant of Route 3
2,3,4,6-tetra-O-acetyl-D-galactopyranose
Reactant of Route 4
2,3,4,6-tetra-O-acetyl-D-galactopyranose
Reactant of Route 5
2,3,4,6-tetra-O-acetyl-D-galactopyranose
Reactant of Route 6
2,3,4,6-tetra-O-acetyl-D-galactopyranose

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